An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenyl)pyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Methoxyphenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As the pharmaceutical industry increasingly relies on robust, data-driven approaches for candidate selection, a thorough understanding of a molecule's fundamental characteristics is paramount. This document synthesizes predicted data with established experimental methodologies to offer researchers and drug development professionals a practical framework for evaluating this compound. Key parameters including lipophilicity (logP), ionization constant (pKa), and aqueous solubility are discussed in detail, supported by field-proven experimental protocols. The causality behind experimental choices and the significance of each property in the context of pharmacokinetics and pharmacodynamics are elucidated to provide actionable insights for preclinical development.
Introduction: The "Why" Behind Physicochemical Profiling
In modern drug discovery, the adage "fail fast, fail cheap" underscores the importance of early-stage candidate assessment. A molecule's success as a therapeutic agent is not solely dependent on its biological activity but is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic properties are, in turn, governed by fundamental physicochemical characteristics. Properties like lipophilicity, ionization, and solubility dictate a compound's ability to permeate biological membranes, interact with its target, and remain in circulation long enough to elicit a therapeutic effect.
3-(2-Methoxyphenyl)pyrrolidine, a substituted pyrrolidine derivative, represents a structural motif found in numerous biologically active compounds. This guide serves as a foundational resource, detailing the critical physicochemical properties of this specific molecule. By explaining the theoretical underpinnings and providing robust experimental workflows, we aim to equip researchers with the knowledge to not only understand the data but also to generate reliable results in their own laboratories.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Ambiguity in structure or nomenclature can lead to erroneous data interpretation and wasted resources.
The compound of interest is unambiguously identified as:
-
Systematic Name: 3-(2-Methoxyphenyl)pyrrolidine
-
Structure:
(Note: Image is a representation)
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 352312-64-2 | [3] |
| Molecular Weight | 177.24 g/mol | [1][4][5] |
| Monoisotopic Mass | 177.11537 Da | [2] |
Core Physicochemical Properties: A Triad of Influence
The interplay between lipophilicity, ionization state, and solubility forms the cornerstone of a compound's drug-like properties. This section delves into each parameter, providing both predicted values and the experimental means for their validation.
Lipophilicity: The Gateway to Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).
-
LogP refers to the partition coefficient of the neutral species between n-octanol and water.[6]
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species.[7][8] For ionizable compounds like 3-(2-Methoxyphenyl)pyrrolidine, logD is the more physiologically relevant parameter.[8]
Predicted Lipophilicity:
Computational models provide a rapid first-pass assessment of lipophilicity.
-
Predicted XlogP: 1.6[2]
This moderate logP value suggests that the compound has a balanced character, potentially avoiding the pitfalls of both excessive hydrophilicity (poor membrane permeability) and excessive lipophilicity (poor aqueous solubility, high metabolic turnover).
The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[7][9]
Causality & Rationale:
-
Solvent System: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are used. n-Octanol is the standard surrogate for biological lipid membranes, and pH 7.4 mimics physiological conditions.[9][10]
-
Pre-saturation: Both phases must be pre-saturated with each other for at least 24 hours to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[7]
-
Quantification: Analysis is typically performed by UV-Vis spectroscopy or, for greater sensitivity and specificity, by High-Performance Liquid Chromatography (HPLC).[9][10]
Step-by-Step Methodology:
-
Preparation: Prepare PBS at pH 7.4 and n-octanol. Mix them vigorously for 24 hours and allow the phases to separate completely.
-
Stock Solution: Prepare a concentrated stock solution of 3-(2-Methoxyphenyl)pyrrolidine in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.
-
Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-4 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.
-
Sampling & Analysis: Carefully sample a precise volume from each phase. Analyze the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: The logD is calculated as: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
Diagram 1: Experimental Workflow for Shake-Flask logD Determination
Caption: Workflow for logD determination via the shake-flask method.
Acidity/Basicity (pKa): The Driver of Ionization
The pKa, or acid dissociation constant, defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 3-(2-Methoxyphenyl)pyrrolidine, the pyrrolidine nitrogen is the primary ionizable center. Its pKa dictates the compound's charge state across the physiological pH range, which profoundly impacts solubility, receptor binding (ionic interactions), and membrane permeability (only the neutral form readily crosses membranes).[12]
Predicted pKa:
-
Predicted Basic pKa: 9.19 ± 0.10 (for a structurally similar compound)[13]
This predicted pKa suggests that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications: while it may enhance aqueous solubility, it could limit passive diffusion across cell membranes.
Potentiometric titration is a highly precise and historically standard method for pKa measurement.[14][15] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[12][14]
Causality & Rationale:
-
Titrant Choice: Since 3-(2-Methoxyphenyl)pyrrolidine is a weak base, the experiment involves acidifying the solution and then titrating with a strong base (e.g., NaOH).[12][14]
-
Ionic Strength: A constant ionic strength is maintained (e.g., with 0.15 M KCl) to ensure that activity coefficients remain stable, leading to a more accurate pKa determination.[12][14]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[14]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water containing 0.15 M KCl.[14]
-
Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[12][14]
-
Titration: Place the solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[14]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). The inflection point of the curve marks the equivalence point.[15][16]
-
Replication: Perform the titration in triplicate to ensure reproducibility.[14]
Diagram 2: Ionization Equilibrium of 3-(2-Methoxyphenyl)pyrrolidine
Caption: The equilibrium between the protonated and neutral species.
Aqueous Solubility: The Prerequisite for Absorption
For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure.[11][17]
-
Kinetic Solubility: Measured after a short incubation period (e.g., 1-2 hours) by adding a DMSO stock solution to an aqueous buffer. It reflects the solubility of a compound under non-equilibrium conditions and is suitable for high-throughput screening.[11][18][19]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by incubating excess solid compound in a buffer for an extended period (≥24 hours).[11][20]
Predicted Solubility: While a specific predicted value for this compound is not readily available, its chemical structure (basic nitrogen, moderate logP) suggests its solubility will be highly pH-dependent, with greater solubility at lower pH values where the cationic form dominates.
This assay is designed for rapid assessment in early drug discovery.[18][19]
Causality & Rationale:
-
DMSO Stock: Compounds are often stored in DMSO. This method mimics the direct dilution of a DMSO stock into an aqueous assay buffer, a common scenario in biological screening.[11][18]
-
Precipitation Detection: As the DMSO solution is diluted into the aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This precipitate can be detected by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration or centrifugation.[11][19]
-
Analysis Method: Direct UV analysis of the filtrate is a common and rapid quantification method, provided the compound has a suitable chromophore.[11][18]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[17]
-
Plating: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a microtiter plate.[18]
-
Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired test concentrations.[18]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11][18]
-
Separation: Use a filter plate to separate the precipitated (undissolved) compound from the soluble fraction.[11][18]
-
Quantification: Measure the concentration of the compound in the filtrate using a UV-Vis plate reader.[18] A calibration curve prepared from the DMSO stock is used to convert absorbance to concentration.
-
Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Diagram 3: Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility determination workflow.
Summary and Implications for Drug Development
The physicochemical profile of a compound provides a predictive lens through which its potential in vivo behavior can be assessed.
Table 2: Summary of Physicochemical Properties for 3-(2-Methoxyphenyl)pyrrolidine
| Parameter | Predicted Value | Significance in Drug Development |
| logP | 1.6 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding or poor solubility. |
| Basic pKa | ~9.2 | Compound will be mostly protonated and charged at physiological pH 7.4, enhancing aqueous solubility but potentially reducing passive membrane diffusion. |
| Aqueous Solubility | pH-dependent | Expected to be higher at acidic pH (e.g., stomach) and lower at neutral pH (e.g., intestine). Kinetic solubility assays are crucial for early assessment. |
Expert Insights: The predicted physicochemical profile of 3-(2-Methoxyphenyl)pyrrolidine presents a classic "balancing act" for drug developers. The basic pKa ensures that the compound will likely have sufficient aqueous solubility for formulation, particularly in the acidic environment of the stomach. However, its predominantly ionized state at intestinal pH may pose a challenge for passive absorption. The moderate logP of the neutral form is an advantage, suggesting that the fraction of the compound that is uncharged has a good propensity to cross lipid membranes.
Therefore, for this compound, formulation strategies might be explored to enhance absorption, or its primary application might be better suited for targets where high systemic exposure via passive diffusion is not the primary requirement. These data, when combined with in vitro permeability and metabolic stability assays, will form a robust foundation for making informed decisions in a drug discovery program.
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